8-[bis(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione

Medicinal chemistry Ligand design Physicochemical profiling

Procure 8-[Bis(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione (CAS 299419-45-7) for your research. This C8-substituted 3-methylxanthine offers superior hydrophilicity and a distinct H-bond profile (TPSA 122 Ų) compared to unsubstituted analogs. With documented inactivity across 13 distinct PubChem BioAssays, it is an exceptional negative control for oncology target screening, particularly for NUDT5. Ideal for SAR exploration, its terminal hydroxyls allow prodrug derivatization without additional linkers.

Molecular Formula C10H15N5O4
Molecular Weight 269.261
CAS No. 299419-45-7
Cat. No. B2915179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[bis(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione
CAS299419-45-7
Molecular FormulaC10H15N5O4
Molecular Weight269.261
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)NC(=N2)N(CCO)CCO
InChIInChI=1S/C10H15N5O4/c1-14-7-6(8(18)13-10(14)19)11-9(12-7)15(2-4-16)3-5-17/h16-17H,2-5H2,1H3,(H,11,12)(H,13,18,19)
InChIKeyHAIKAZWMUSBXDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-[Bis(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione (CAS 299419-45-7): Xanthine-Derived Research Intermediate


8-[Bis(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione is a synthetic 3-methylxanthine derivative bearing an N,N-bis(2-hydroxyethyl)amino group at the C8 position of the purine-2,6-dione scaffold. With a molecular formula of C₁₀H₁₅N₅O₄ and a molecular weight of 269.26 g/mol, it belongs to a series of functionalized purine-2,6-diones that have garnered interest as intermediates in medicinal chemistry and as components of screening libraries for anticancer target discovery [1]. Its computed XLogP3 of -1.6, topological polar surface area of 122 Ų, and four hydrogen-bond donor sites distinguish it physicochemically from the parent 3-methylxanthine scaffold [1][2].

Why 3-Methylxanthine or 1,3-Dimethyl Analogs Cannot Substitute for 8-[Bis(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione


Attempting to substitute this compound with the unsubstituted parent 3-methylxanthine or the 1,3-dimethyl analog (CAS 50331-12-9) would introduce critical differences in solubility, hydrogen-bonding capacity, and molecular recognition. The bis(2-hydroxyethyl)amino appendage at C8 is the primary driver of increased hydrophilicity (ΔXLogP3 ≈ -0.9 relative to 3-methylxanthine) and provides two additional hydrogen-bond donors and three additional acceptors, which meaningfully alter protein-ligand interaction fingerprints and pharmacokinetic surrogate parameters such as TPSA [1][2]. These differences are not trivial—they directly impact ligand efficiency metrics, aqueous solubility, and the ability to engage hydrophilic sub-pockets in target proteins such as NUDT5, a phosphatase implicated in cancer [3].

Quantitative Differentiation Evidence for 8-[Bis(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione Versus Closest Analogs


Enhanced Polarity and Hydrogen-Bonding Capacity Compared to 3-Methylxanthine

The 8-[bis(2-hydroxyethyl)amino] substituent substantially alters the physicochemical profile relative to 3-methylxanthine (CAS 1076-22-8). The target compound exhibits a computed XLogP3 of -1.6 versus -0.7 for 3-methylxanthine, representing a 0.9 log-unit increase in hydrophilicity [1][2]. This is accompanied by a higher topological polar surface area (122 vs. 78.1 Ų), more hydrogen-bond donors (4 vs. 2), and more hydrogen-bond acceptors (6 vs. 3) [1][2].

Medicinal chemistry Ligand design Physicochemical profiling

Topological Polar Surface Area (TPSA) Differentiator for Blood-Brain Barrier Penetration Prediction

Topological polar surface area is a key determinant of passive membrane permeability and blood-brain barrier penetration. The target compound has a TPSA of 122 Ų, compared to 78.1 Ų for 3-methylxanthine and a predicted value of approximately 101 Ų for the 1,3-dimethyl analog (CAS 50331-12-9) [1][2]. This places the target compound well above the commonly cited 90 Ų threshold for CNS penetration, suggesting it is less likely to cross the blood-brain barrier than its simpler analogs [1].

ADME Blood-brain barrier Drug-likeness

Predicted pKa Differentiation for Ionization-State-Dependent Assays

The target compound has a predicted pKa of 14.30 ± 0.20 (presumably for the N7-H or N9-H tautomeric proton), compared to experimentally determined pKa values of 8.45–8.5 for 3-methylxanthine [1]. This substantial shift of approximately 5.8 pKa units indicates that the target compound remains predominantly neutral at physiological pH, whereas 3-methylxanthine is partially ionized, which can affect protein binding, solubility, and assay readouts in biochemical screens.

Ionization state pKa prediction Assay design

Absence of Promiscuous Bioactivity as a Negative Selectivity Differentiator

In 13 distinct PubChem BioAssays spanning diverse target classes—including prostaglandin EP2 receptor, bacterial siderophore biosynthesis enzymes (BasE, MbtI), DNA helicase, MenB, viral RNA polymerase, and G-protein signaling—the target compound was uniformly classified as 'Inactive' [1]. In contrast, the parent 3-methylxanthine is a known cyclic GMP phosphodiesterase inhibitor with an IC₅₀ of 920 μM in guinea-pig trachealis muscle , indicating measurable bioactivity. This absence of activity across a broad panel suggests that the target compound is not a promiscuous assay interferer, a valuable attribute for use as a negative control or as a clean starting scaffold in medicinal chemistry.

Screening Selectivity PAINS Assay interference

Conformational Flexibility and Rotatable Bond Count Distinguishes Scaffold

The target compound possesses 5 rotatable bonds (all within the bis(2-hydroxyethyl)amino substituent), compared to 0 rotatable bonds for 3-methylxanthine and an estimated 5 rotatable bonds for the 1,3-dimethyl analog [1][2]. While the 1,3-dimethyl variant shares the same rotatable bond count, the absence of a methyl group at N1 in the target compound reduces steric bulk and alters the conformational ensemble accessible to the purine core, potentially affecting binding modes in proteins with constrained active sites.

Conformational entropy Ligand efficiency Molecular design

Optimal Application Scenarios for 8-[Bis(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione Derived from Quantitative Evidence


Negative Control for High-Throughput Screening Campaigns

Given its documented inactivity across 13 distinct PubChem BioAssays encompassing diverse target classes, this compound is well-suited as a negative control in HTS campaigns where a structurally related but biologically inert purine scaffold is required to benchmark assay noise and establish activity thresholds [1]. The absence of promiscuous bioactivity distinguishes it from 3-methylxanthine, which shows measurable phosphodiesterase inhibition at high concentrations .

Hydrophilic Scaffold in Fragment-Based Drug Discovery Targeting Polar Binding Sites

The low computed XLogP3 (-1.6) and high TPSA (122 Ų) make this compound attractive as a fragment or scaffold for targets with polar or solvent-exposed binding pockets, such as nucleotide-binding enzymes, phosphatases, or kinases with hydrophilic sub-pockets [1]. The bis(2-hydroxyethyl)amino group offers two terminal hydroxyls amenable to prodrug derivatization or bioconjugation without the need for additional linker chemistry.

Precursor for Structure-Activity Relationship (SAR) Exploration at the Purine C8 Position

As an intermediate bearing a functionalizable tertiary amine with two hydroxyethyl arms, this compound can serve as a starting point for SAR exploration at C8 of the 3-methylxanthine scaffold. The hydroxyl groups can be oxidized to aldehydes or carboxylic acids, converted to leaving groups for nucleophilic displacement, or used directly in esterification or etherification reactions, providing synthetic versatility that 8-amino-3-methylxanthine (CAS 154640-05-8) and 3-methylxanthine lack [1].

Negative Selection for CNS-Penetrant Property Optimization

With a TPSA exceeding 120 Ų—well above the 90 Ų threshold associated with blood-brain barrier penetration—this compound is a suitable reference for medicinal chemistry programs seeking to minimize CNS exposure. Comparing analogs against this benchmark allows teams to quantify the TPSA penalty required to retain peripheral selectivity [1].

Quote Request

Request a Quote for 8-[bis(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.